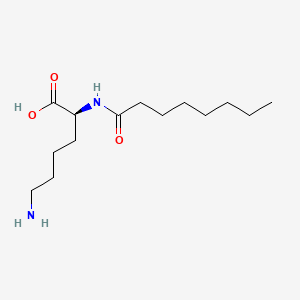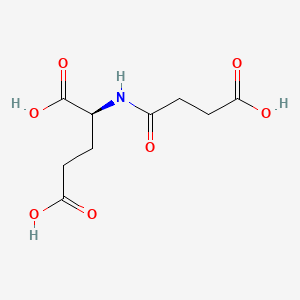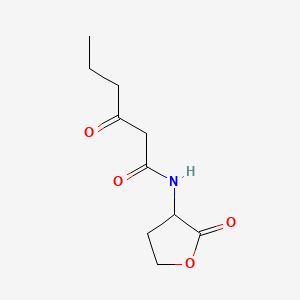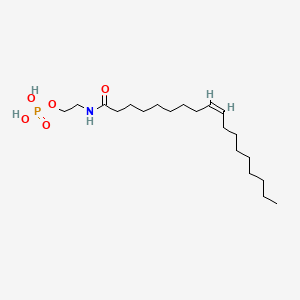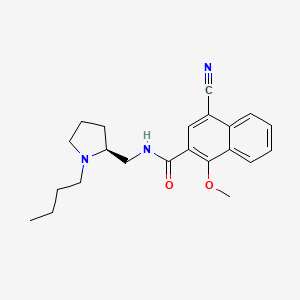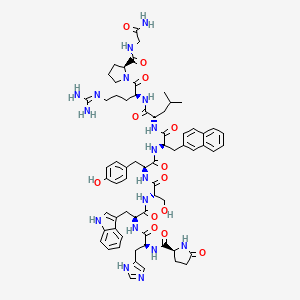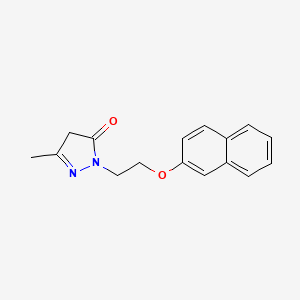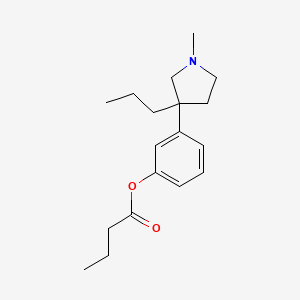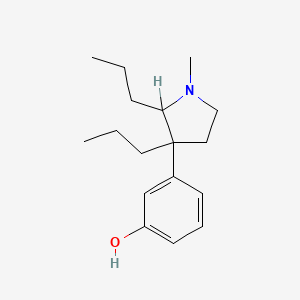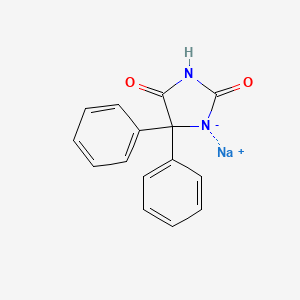
Phenytoin sodium
Overview
Description
It was first synthesized in 1908 by the German chemist Heinrich Biltz and later found to be effective in controlling seizures in 1936 . Phenytoin is primarily used to prevent tonic-clonic seizures (grand mal seizures) and focal seizures, but it is not effective for absence seizures . It is also used in the treatment of certain heart arrhythmias and neuropathic pain .
Mechanism of Action
Target of Action
Phenytoin sodium, a commonly used antiepileptic drug, primarily targets voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
This compound acts by blocking these voltage-gated sodium channels , thereby preventing the propagation of action potentials . This blocking action is achieved by reducing the amplitude of sodium-dependent action potentials through increased steady-state inactivation . This results in the prevention of sustained high-frequency repetitive firing of action potentials .
Biochemical Pathways
By blocking the sodium channels, this compound affects the neuronal excitability and the conduction of electrical signals in the brain . This leads to a decrease in the intracellular concentration of sodium in the brain and an increase in the ratio of extracellular to intracellular radioactive sodium . These changes correlate with the influence of phenytoin on the convulsion threshold .
Pharmacokinetics
This compound exhibits non-linear pharmacokinetics at therapeutic concentrations . This is because the rate of metabolism is close to the maximum capacity of the enzymes involved . In non-linear kinetics, clearance and half-life fluctuate with plasma concentration . As the rate of administration increases, the plasma concentration at steady state increases disproportionately . This capacity-limited metabolism explains the interindividual variability and the lack of predictability of the phenytoin plasma concentration-time profile
Biochemical Analysis
Biochemical Properties
Phenytoin Sodium plays a significant role in biochemical reactions. It is believed to protect against seizures by causing voltage-dependent block of voltage-gated sodium channels . This blocks sustained high-frequency repetitive firing of action potentials . This compound is also known to block other targets, such as the calcium entry through voltage-dependent L-type calcium channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the sodium conductance in nerves via its action on sodium ion channels . This leads to the stabilization of the membrane and threshold against hyperexcitability . This compound can prevent the intracellular increase of sodium caused by maximal electroshock seizures and by hyponatremia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects primarily by inhibiting sodium conductance in nerves via its action on sodium ion channels . This results in the stabilization of the membrane and threshold against hyperexcitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the optimized formulation of nanomicelles resulted in higher plasma drug concentrations than the marketed formulation and this compound solution, indicating reduced plasma protein binding . Additionally, the optimized nanomicelles exhibited lower drug deposition in peripheral organs when compared to the marketed this compound iv, thereby reducing peripheral toxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in dogs, rapid metabolism requires frequent high doses and is linked to hepatic toxicity . In cats, slow metabolism leads to easy toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the hepatic cytochrome P450 enzyme CYP2C9 and to a lesser extent by CYP2C19 . The metabolism of this compound to the major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin, is saturable, giving rise to a non-linear dose-serum concentration relationship .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It distributes into the body tissues, including the brain, within 30 to 60 minutes after reaching the systemic circulation . The drug is highly bound to both plasma proteins (mostly albumin) and to tissue components .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the cell membrane where it interacts with sodium channels to exert its effects .
Preparation Methods
Phenytoin can be synthesized through various methods, including traditional and green chemistry approaches. One common synthetic route involves the reaction between benzil and urea in the presence of a base, such as sodium hydroxide, followed by acidification to yield phenytoin . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic pinacol, which undergoes a 1,2-diphenyl shift in a pinacol rearrangement reaction .
Another method involves the use of green chemistry principles, where phenytoin is synthesized using water as a solvent, resulting in a high yield and purity . This approach eliminates the use of hazardous substances and is environmentally friendly .
Industrial production of phenytoin typically involves the chemical synthesis of phenytoin sodium, which is then formulated into various dosage forms, such as tablets and injectable solutions .
Chemical Reactions Analysis
Phenytoin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Phenytoin can be oxidized to form hydroxyphenytoin, which is further metabolized in the liver.
Reduction: Phenytoin can undergo reduction reactions, although these are less common compared to oxidation.
Substitution: Phenytoin can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions include hydroxyphenytoin and other metabolites .
Scientific Research Applications
Comparison with Similar Compounds
Phenytoin is often compared with other anticonvulsant medications, such as levetiracetam and carbamazepine . While all these compounds are used to treat seizures, they have different mechanisms of action and side effect profiles:
Levetiracetam: Unlike phenytoin, levetiracetam binds to the synaptic vesicle protein SV2A and modulates neurotransmitter release.
Carbamazepine: Similar to phenytoin, carbamazepine blocks voltage-gated sodium channels, but it also affects other ion channels and neurotransmitter systems.
Phenytoin is unique in its long history of use and its well-established efficacy in controlling tonic-clonic and focal seizures . it requires careful monitoring due to its narrow therapeutic index and potential side effects .
References
Properties
IUPAC Name |
5-oxo-4,4-diphenyl-1H-imidazol-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFVDLJLONNDW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N2O2- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-93-3 | |
| Record name | Phenytoin sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of phenytoin sodium?
A: this compound exerts its anticonvulsant effect primarily by stabilizing neuronal membranes. It does this by blocking voltage-gated sodium channels, thereby inhibiting the repetitive firing of neurons and preventing the spread of seizure activity [, ].
Q2: How does this compound affect neurotransmitter release?
A: this compound can modulate the release of neurotransmitters, including gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It has been shown to enhance GABAergic transmission, contributing to its anticonvulsant effects [].
Q3: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C15H11N2NaO2 and a molecular weight of 274.25 g/mol [].
Q4: What analytical techniques are commonly used to characterize this compound?
A4: Various analytical techniques are employed for this compound characterization, including:
- Spectroscopy: UV spectrophotometry is frequently used for both qualitative and quantitative analysis of this compound [, , ].
- Chromatography: High-performance liquid chromatography (HPLC) is a widely adopted method for determining this compound concentrations in biological samples like serum [, ]. It offers high sensitivity and selectivity, making it suitable for therapeutic drug monitoring.
- X-ray powder diffractometry: This technique helps analyze the crystalline structure of this compound, providing insights into its solid-state properties and polymorphic forms [].
Q5: How does the pH of the solution affect the stability of this compound?
A: this compound exhibits greater stability in alkaline solutions. It remains stable in non-acidic solutions due to its high alkalinity []. Conversely, in acidic environments, this compound can convert to phenytoin free acid, leading to decreased solubility and potential precipitation [, ].
Q6: Are there known compatibility issues with this compound and certain intravenous solutions?
A: Yes, this compound has demonstrated compatibility issues with certain intravenous solutions. Research indicates that while 0.9% sodium chloride and lactated Ringer's injections are suitable diluents for intravenous this compound administration, its stability in dextrose solutions is compromised []. The presence of dextrose can lead to precipitation, particularly at higher concentrations and prolonged storage [].
Q7: What strategies are employed to enhance the solubility and bioavailability of this compound?
A7: Due to its low aqueous solubility, several strategies have been explored to improve this compound's bioavailability, including:
- Controlled-release formulations: This approach aims to achieve sustained drug release, minimizing plasma concentration fluctuations and improving patient compliance [].
- Inclusion complexation: Utilizing cyclodextrins to form inclusion complexes with this compound can significantly enhance its solubility and dissolution rate [].
- Niosomal drug delivery: Niosomes, non-ionic surfactant vesicles, have shown promise in encapsulating this compound, improving its skin penetration and wound healing efficacy [].
Q8: What are the primary routes of administration for this compound?
A: this compound can be administered intravenously or orally. Intravenous administration is typically preferred in acute settings like status epilepticus, while oral administration is more common for long-term management of epilepsy [, ].
Q9: How is this compound metabolized in the body?
A: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9 [, ]. Genetic polymorphisms in CYP2C9 can significantly influence this compound metabolism and contribute to inter-individual variability in drug response [].
Q10: What is the relationship between this compound dosage and its efficacy in controlling seizures?
A: The relationship between this compound dosage and its efficacy is complex and varies considerably among individuals []. Factors influencing this relationship include individual pharmacokinetics, genetic variations in drug-metabolizing enzymes like CYP2C9, and the underlying type and severity of epilepsy [, ].
Q11: What are some known adverse effects associated with this compound use?
A11: this compound use is associated with various adverse effects, some of which can be serious. These include:
- Cerebellar dysfunction: Prolonged this compound use can lead to cerebellar dysfunction, manifesting as ataxia, nystagmus, and dysarthria [].
- Osteoporosis: Long-term this compound therapy has been linked to an increased risk of osteoporosis and fractures [, ]. The mechanism behind this effect is thought to involve altered calcium metabolism and bone remodeling.
- Megaloblastic anemia: While less common, this compound can interfere with folate metabolism, potentially leading to megaloblastic anemia [].
Q12: Does this compound interact with other commonly used medications?
A: Yes, this compound can engage in significant drug interactions due to its effects on drug-metabolizing enzymes. It can both induce and inhibit CYP enzymes, altering the metabolism and clearance of co-administered drugs. These interactions can lead to either increased or decreased drug levels, potentially resulting in therapeutic failure or toxicity [, ].
Q13: Are there specific drug combinations with this compound that warrant close monitoring?
A13: Several drug combinations with this compound require careful monitoring due to the potential for significant interactions:
- Moxifloxacin: Co-administration of moxifloxacin, an antibiotic, has been shown to accelerate this compound elimination, potentially leading to sub-therapeutic levels and breakthrough seizures [].
- Ethanol: Simultaneous use of ethanol and this compound can alter the drug's pharmacokinetics, leading to unpredictable effects on its serum concentration and potentially increasing the risk of adverse events [].
Q14: What novel drug delivery systems are being investigated for this compound?
A: Researchers are exploring innovative drug delivery systems to overcome the limitations of conventional this compound formulations. One promising approach involves the development of nano-lipid carriers (NLCs) for intranasal delivery. These NLCs have demonstrated the potential for direct and rapid nose-to-brain drug transport, offering a potential alternative for controlling acute epileptic seizures [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





